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Compound of Interest

Compound Name: 2,3-Dimethyl-5-nitroaniline

Cat. No.: B184227

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

2,3-Dimethyl-5-nitroaniline is a substituted aromatic amine that serves as a valuable
intermediate in organic synthesis. Its chemical structure, featuring a nitro group and an amino
group on a dimethylated benzene ring, offers a unique combination of reactive sites for the
construction of more complex molecules. The presence of the electron-withdrawing nitro group
influences the reactivity of the aromatic ring and the basicity of the amino group, making it a
versatile building block for a variety of organic transformations. This document provides an
overview of its potential applications, detailed experimental protocols for representative
syntheses, and relevant physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

While extensive experimental data for 2,3-dimethyl-5-nitroaniline is not readily available in
the public domain, the following tables summarize its known properties and the spectroscopic
data of a closely related compound, 2-methyl-5-nitroaniline, which can provide an estimation of
the expected spectral characteristics.

Table 1: Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline
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Property Value

CAS Number 106837-44-9

Molecular Formula CsH10N202

Molecular Weight 166.18 g/mol

Appearance Not specified in literature

Melting Point Not specified in literature

Solubility Expected to be soluble in polar organic solvents

Table 2: Spectroscopic Data of the Related Compound 2-Methyl-5-nitroaniline

Spectroscopy Data Reference

7.79 (d, J = 2.5 Hz, 1H), 7.56
(dd, J = 8.2, 2.4 Hz, 1H), 7.25
1H NMR (400 MHz, DMSO-ds) A 3= 8.1z, 1H), 216 (5 [1]

3H)

0 151.98, 149.07, 127.13,
°C NMR (100 MHz, DMSO-dle) 117.89, 113.97, 111.00, 12.88 ]

Mass Spectrometry (GC-MS) Molecular ion peak at m/z 152 [2]

The spectrum shows
characteristic peaks for N-H

Infrared (IR) ) ) [3]
stretching, aromatic C-H

stretching, and NO:2 stretching.

Applications in Organic Synthesis

2,3-Dimethyl-5-nitroaniline is a valuable precursor for the synthesis of a variety of organic
molecules, particularly in the fields of dyes, pigments, and potentially in the development of
pharmaceuticals and agrochemicals.[4] The amino group can be readily diazotized and coupled
with various aromatic compounds to produce a wide range of azo dyes. Furthermore, the
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amino and nitro functionalities can be manipulated to synthesize heterocyclic compounds,
which are scaffolds of significant interest in medicinal chemistry.[5][6]

Synthesis of Azo Dyes

Aromatic amines are primary precursors in the synthesis of azo dyes.[7] The amino group of
2,3-dimethyl-5-nitroaniline can be converted to a diazonium salt, which then acts as an
electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a
phenol or an aniline derivative. The resulting azo compounds are often highly colored and find
applications as dyes and pigments.

NaNO2, HCI
\ 0-5°C . . .
P> Diazonium Salt Intermediate

[2,3—Dimethyl—5—nitr0ani|inej

Azo Coupling
Azo Dye Product

Electron-rich Aromatic
(e.g., N,N-dimethylaniline)

Click to download full resolution via product page

Caption: Synthesis of an Azo Dye from 2,3-Dimethyl-5-nitroaniline.

Intermediate for Heterocyclic Compounds

The functional groups of 2,3-dimethyl-5-nitroaniline make it a suitable starting material for the
synthesis of various heterocyclic compounds. For instance, reduction of the nitro group to an
amino group would yield a diamine, a key precursor for the synthesis of benzimidazoles,
quinoxalines, and other fused heterocyclic systems. These structural motifs are prevalent in
many biologically active molecules.[5][6]
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Caption: Pathway to Heterocyclic Compounds from 2,3-Dimethyl-5-nitroaniline.

Experimental Protocols

The following protocols are representative examples of reactions that can be performed using
2,3-dimethyl-5-nitroaniline as a starting material. These are based on general procedures for
similar compounds and may require optimization for this specific substrate.

Protocol 1: Synthesis of a Representative Azo Dye

Objective: To synthesize an azo dye by diazotization of 2,3-dimethyl-5-nitroaniline and
subsequent coupling with N,N-dimethylaniline.

Materials:
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e 2,3-Dimethyl-5-nitroaniline

e Sodium nitrite (NaNO2)

o Concentrated hydrochloric acid (HCI)
e N,N-Dimethylaniline

e Sodium acetate

e Ethanol

e |ce

Procedure:

¢ Diazotization:

o

In a 100 mL beaker, dissolve 1.66 g (10 mmol) of 2,3-dimethyl-5-nitroaniline in 20 mL of
3 M hydrochloric acid, warming gently if necessary.

o

Cool the solution to 0-5 °C in an ice bath with constant stirring.

[¢]

Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of
water. Maintain the temperature below 5 °C during the addition.

[¢]

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

e Azo Coupling:

[e]

In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of
2 M hydrochloric acid.

Cool this solution to 0-5 °C in an ice bath.

[e]

(¢]

Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with
vigorous stirring.
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o Slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus
paper.

o A colored precipitate of the azo dye should form.

o Continue stirring the mixture in the ice bath for 30 minutes to ensure complete
precipitation.

« |solation and Purification:
o Collect the crude azo dye by vacuum filtration and wash with cold water.

o Recrystallize the product from an appropriate solvent, such as ethanol, to obtain the
purified azo dye.

o Dry the purified crystals in a desiccator.

Table 3: Expected Reaction Parameters and Yields for Azo Dye Synthesis

Parameter Value

Reaction Time 1-2 hours

Reaction Temperature 0-5°C

Expected Yield 70-90% (based on similar reactions)
Appearance of Product Colored solid (e.qg., red, orange)

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To synthesize 2,3-dimethyl-1,5-benzenediamine by the reduction of 2,3-dimethyl-5-
nitroaniline.

Materials:
e 2,3-Dimethyl-5-nitroaniline

 Tin(ll) chloride dihydrate (SnCl2-2H20)
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Concentrated hydrochloric acid (HCI)

Sodium hydroxide (NaOH)

Dichloromethane (CH2zCl2)

Anhydrous sodium sulfate (Naz2S0a)
Procedure:
e Reduction Reaction:

o In a 250 mL round-bottom flask equipped with a reflux condenser, place 1.66 g (10 mmol)
of 2,3-dimethyl-5-nitroaniline and 5.64 g (25 mmol) of tin(ll) chloride dihydrate.

o Add 30 mL of concentrated hydrochloric acid.

o Heat the mixture to reflux with stirring for 1-2 hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Work-up and Isolation:
o After the reaction is complete, cool the mixture to room temperature.

o Carefully neutralize the acidic solution by the slow addition of a concentrated sodium
hydroxide solution until the tin salts precipitate as a white solid and the solution is basic.

o Extract the product with dichloromethane (3 x 30 mL).

o Combine the organic layers and wash with brine (20 mL).

o Dry the organic layer over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure to obtain the crude diamine.
 Purification:

o The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system.
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Table 4: Expected Reaction Parameters and Yields for Nitro Group Reduction

Parameter Value

Reaction Time 1-2 hours

Reaction Temperature Reflux

Expected Yield 80-95% (based on similar reactions)
Appearance of Product Solid, may darken on exposure to air
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Caption: General Experimental Workflow for the Utilization of 2,3-Dimethyl-5-nitroaniline.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b184227?utm_src=pdf-body-img
https://www.benchchem.com/product/b184227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

2,3-Dimethyl-5-nitroaniline is a promising intermediate for the synthesis of a diverse range of
chemical compounds. Its functional groups provide multiple avenues for synthetic
transformations, leading to the creation of novel dyes, and precursors for heterocyclic
compounds with potential applications in materials science and medicinal chemistry. The
protocols provided herein serve as a foundation for researchers to explore the synthetic utility
of this versatile building block. Further investigation into the specific applications and reaction
optimization for 2,3-dimethyl-5-nitroaniline is warranted to fully unlock its potential in organic
synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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